Octahydroindolizine-1,6,7,8-tetrol

Description

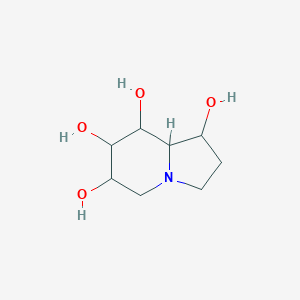

Octahydroindolizine-1,6,7,8-tetrol, commonly known as Castanospermine, is a naturally occurring indolizidine alkaloid isolated from the seeds of Castanospermum australe . Its systematic IUPAC name is (1S,6S,7R,8R,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol, with molecular formula C₈H₁₅NO₄ and molecular weight 189.21 g/mol . It is characterized by four hydroxyl groups attached to the indolizidine core, contributing to its high solubility in polar solvents like water (75 mM in DMSO) and a melting point of 213–217°C .

Castanospermine is a potent inhibitor of α- and β-glucosidase enzymes, with a reported inhibition constant (Ki) of 2.6 nM for β-glucosidase . This activity makes it valuable in studying metabolic pathways, including glycogen processing and lysosomal storage disorders . Its stereochemical configuration [(1S,6S,7R,8R,8aR)] is critical for binding to enzyme active sites, as evidenced by its specificity for glucosidases over other glycosidases .

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVVGAQPNNXQDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC(C(C(C2C1O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274374, DTXSID50868551 | |

| Record name | octahydroindolizine-1,6,7,8-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_46430 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50868551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142393-60-0 | |

| Record name | octahydroindolizine-1,6,7,8-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizine-1,6,7,8-tetrol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate amino alcohols under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The process also involves stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: Octahydroindolizine-1,6,7,8-tetrol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups, which can act as reactive sites.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed under anhydrous conditions to prevent hydrolysis.

Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides and strong bases. The reaction conditions may vary depending on the specific nucleophile and substrate used.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and chemical properties, making them valuable for further research and applications.

Scientific Research Applications

Medicinal Applications

1.1 Antiviral Activity

Castanospermine has been identified as a potent inhibitor of glucosidases, which are enzymes crucial for the maturation of viral glycoproteins. This inhibition can potentially impede viral replication. Studies have shown that castanospermine exhibits antiviral properties against various viruses, including HIV and SARS-CoV-2, making it a candidate for antiviral drug development .

1.2 Anticancer Properties

Research indicates that octahydroindolizine-1,6,7,8-tetrol may enhance the efficacy of chemotherapeutic agents. It has been shown to increase the sensitivity of cancer cells to drugs like doxorubicin by modulating drug transport proteins such as P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP). This modulation can lead to decreased drug efflux and increased intracellular drug accumulation in resistant cancer cell lines .

1.3 Immunosuppressive Effects

In preclinical studies, castanospermine has demonstrated immunosuppressive effects that could be beneficial in organ transplantation settings. It has been shown to reduce the immune response in models of cardiac transplantation, suggesting potential use in preventing graft rejection .

Biochemical Research Applications

2.1 Enzyme Inhibition Studies

Castanospermine serves as a model compound for studying enzyme inhibition mechanisms. It is a competitive inhibitor of alpha-glucosidase and sucrase with a Ki value of 2.6 nM, making it valuable for research into carbohydrate metabolism and related disorders .

2.2 Structural Biology and Drug Design

The compound's structural properties allow it to be used in computational docking studies aimed at discovering new inhibitors for various targets involved in metabolic pathways. Its ability to bind to specific protein sites makes it an important candidate for structure-based drug design .

Case Studies

Mechanism of Action

The mechanism by which Octahydroindolizine-1,6,7,8-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups on the compound can form hydrogen bonds with enzyme active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets vary depending on the specific biological context and the enzyme involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Castanospermine belongs to the indolizidine alkaloid family, which includes structurally related polyhydroxylated compounds. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Castanospermine and Related Indolizidine Alkaloids

Key Findings:

Hydroxyl Group Impact: Castanospermine’s four hydroxyl groups at positions 1,6,7,8 confer superior glucosidase inhibition compared to analogs like S-650 (3 hydroxyls) and O-46 (2 hydroxyls). The additional hydroxyls enhance hydrogen bonding with enzyme active sites .

Solubility and Bioavailability: Castanospermine’s high water solubility (>75 mM in DMSO) contrasts with O-46’s low solubility, suggesting better pharmacokinetic properties for therapeutic applications .

Synthetic vs. Natural Sources: While Castanospermine is plant-derived, compounds like S-650 and O-46 are often synthesized for structure-activity relationship (SAR) studies, enabling modifications to enhance potency or reduce toxicity .

Divergent Biological Roles: Tetrahydroxylated bile acids (e.g., 2,3,7,12-tetrol) and pyridine derivatives (e.g., 1,2-dihydro-1,5-dimethyl-2-oxo-3-pyridinbutan-säure) are structurally distinct but share hydroxylation as a functional motif. These compounds protect against cholestasis or act as intermediates in organic synthesis, unlike Castanospermine’s enzyme inhibition .

Biological Activity

Octahydroindolizine-1,6,7,8-tetrol, also known as castanospermine, is a tetrahydroxyindolizidine alkaloid derived from the seeds of Castanospermum australe. This compound has garnered attention due to its diverse biological activities, particularly its role as an inhibitor of glycosidases and its potential therapeutic applications in various diseases.

- Molecular Formula : C₈H₁₅NO₄

- Molecular Weight : 189.21 g/mol

- Hydrogen Bond Donor Count : 4

- Hydrogen Bond Acceptor Count : 5

- Topological Polar Surface Area : 84.2 Ų

Biological Activity Overview

This compound exhibits several notable biological activities:

-

Glycosidase Inhibition :

- It is a potent inhibitor of both α- and β-glucosidases, which are enzymes crucial for carbohydrate metabolism. The inhibition constants (K_i) for sucrase are reported to be as low as 2.6 nM . This property makes it a valuable tool in studying carbohydrate metabolism and potential treatments for conditions like diabetes.

- Antiviral Properties :

- Anti-inflammatory and Immunosuppressive Effects :

Study 1: Glycosidase Inhibition

A study evaluated the inhibitory effects of castanospermine on various glycosidases. The results indicated that castanospermine effectively inhibited enzyme activity in a dose-dependent manner.

| Enzyme Type | K_i (nM) | Activity Inhibition (%) |

|---|---|---|

| Sucrase | 2.6 | >90 |

| α-Glucosidase | 10 | >85 |

| β-Glucosidase | 40 | >80 |

This table illustrates the potency of castanospermine as a glycosidase inhibitor across different enzyme types .

Study 2: Antiviral Activity

In vitro studies have shown that castanospermine significantly reduces HIV replication in infected cell lines. The compound was able to lower the viral load by inhibiting key processes necessary for viral propagation.

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Castanospermine | 75 |

This data indicates that castanospermine could be a promising candidate for further investigation as an antiviral agent against HIV .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of glycosidases. By blocking these enzymes, it disrupts the processing of glycoproteins and glycolipids essential for various cellular functions and viral entry mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for producing Octahydroindolizine-1,6,7,8-tetrol and its derivatives?

- Methodological Answer :

-

Catalytic Arylation : Palladium-catalyzed arylation (e.g., using aryl halides) can introduce aryl groups at specific positions. For example, 3-aryl derivatives of tetrahydroindolizines were synthesized with yields up to 74% using Pd(OAc)₂ as a catalyst and XPhos as a ligand .

-

Reductive Amination : Borane complexes (e.g., tert-butylamine borane) in dichloromethane can reduce intermediates, as demonstrated in the synthesis of 5,6,7,8-tetrahydroindolizine derivatives with 98% purity .

-

Purification : Column chromatography using gradients of ethyl acetate/dichloromethane or methanol/water is critical for isolating products .

- Key Data :

-

Example yield: 74% for 3-(1-naphthyl)-8-oxo-5,6,7,8-tetrahydroindolizine .

-

Purity validation: HRMS and NMR (¹H, ¹³C) to confirm molecular identity .

Q. How can the structural integrity of this compound be validated experimentally?

- Methodological Answer :

-

Spectroscopic Techniques :

-

NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups. For example, [α]²⁴D = +105 (c = 1 in MeOH) was reported for the natural product .

-

IR Spectroscopy : Detect hydroxyl stretches (e.g., 3400 cm⁻¹ for alcohol groups) and carbonyl vibrations .

-

HRMS : Validate molecular formulas (e.g., C₂₀H₁₉NO₆ for alkaloid derivatives) .

- Key Data :

-

Optical rotation: [α]²⁴D = +105 (Cassytha filiformis-derived alkaloid) .

-

IR peaks: 2270 cm⁻¹ (residual isocyanate in polyurethane films) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

-

Anti-Tumor Activity : Screen derivatives against cancer cell lines using MTT assays. Tetrahydroindazole analogs showed inhibitory effects on dihydroorotate dehydrogenase (DHODH), a target in tumor proliferation .

-

Fertility Studies : Correlate adduct levels (e.g., Tetrol I-1 and II-2) with sperm motility using Spearman’s correlation coefficient (ρ) and non-parametric tests (Mann-Whitney U) .

- Key Data :

-

Example correlation: ρ = -0.32 (Tetrol I-1 vs. sperm motility) .

-

IC₅₀ values: Compare to reference standards like caffeine for relative activity .

Advanced Research Questions

Q. How can graph set analysis resolve hydrogen-bonding patterns in this compound crystals?

- Methodological Answer :

-

Graph Set Notation : Apply Etter’s rules to classify hydrogen bonds (e.g., chains, rings) using crystallographic data. For example, racemic crystals of macrocyclic boronic esters were analyzed via X-ray diffraction .

-

Software Tools : Use graph set analyzers to automate hydrogen-bond identification (e.g., single graph sets in tetrol derivatives) .

- Key Data :

-

Example result: Single graph set identified in tetrol crystals .

Q. What advanced analytical methods optimize purity assessment of this compound in complex matrices?

- Methodological Answer :

-

Thermal Analysis : TGA (>200 °C onset degradation) and DSC to assess thermal stability in polyurethane films .

-

Solubility Profiling : Use Prima HT systems with phosphate buffer (pH 7.4) and UV detection at λ = 227–310 nm .

-

Residual Solvent Detection : FT-IR (e.g., isocyanate peak at 2270 cm⁻¹) to confirm reaction completion .

- Key Data :

-

TGA: Degradation onset >200 °C for acetal-containing polyurethanes .

-

UV-Vis: λmax = 277 nm (logε = 4.06) in methanol .

Q. How should researchers address contradictions in bioactivity data for this compound derivatives?

- Methodological Answer :

-

Statistical Validation : Apply non-parametric tests (e.g., Wilcoxon signed-rank) for non-normally distributed data, as done in Tetrol adduct studies .

-

Replication : Repeat synthesis under controlled conditions (e.g., solvent gradients, catalyst loading) to isolate variables .

-

Cross-Validation : Compare HRMS, NMR, and bioassay results across independent labs .

- Key Data :

-

Example: 95% confidence intervals for Tetrol adduct levels in fertility studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.